

2,3-Diphenyl-1H-indole: A Versatile Scaffold in Organic Synthesis

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Compound of Interest

Compound Name: 2,3-Diphenyl-1H-indole

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The **2,3-diphenyl-1H-indole** core is a privileged heterocyclic motif that serves as a versatile building block in the design and synthesis of a wide array of functional molecules. Its rigid, planar structure, coupled with the electron-rich nature of the indole ring, provides a unique platform for the development of novel therapeutic agents and advanced functional materials. The strategic placement of two phenyl groups at the 2- and 3-positions offers opportunities for further functionalization, allowing for the fine-tuning of steric and electronic properties to achieve desired biological activities or material characteristics.

Medicinal Chemistry Applications: A Scaffold for Anticancer Agents

Derivatives of **2,3-diphenyl-1H-indole** have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic activity against a range of human cancer cell lines. A key mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process in cell division. By disrupting microtubule dynamics, these molecules can induce cell cycle arrest and trigger apoptosis in rapidly proliferating cancer cells.

Quantitative Data: Anticancer Activity of Indole Derivatives

The following table summarizes the in vitro anticancer activity of selected indole derivatives, highlighting the potential of the **2,3-diphenyl-1H-indole** scaffold.

Compound ID	Derivative Class	Cancer Cell Line	IC ₅₀ (μM)	Reference
1	2,3-Diarylindole	A549 (Non-small cell lung cancer)	5.17 ± 1.61	[1]
2	Fused Indole	Various human cancer cells	0.022 - 0.056	[1]
3	Indole-based Chalcone	A549 (Non-small cell lung cancer)	4.3 ± 0.2	[1]
4	2-Phenylindole	MCF-7 (Breast cancer)	13 - 19	[2]
5	2-Phenylindole	MDA-MB-231 (Breast cancer)	13 - 19	[2]
6	Indole-Sulfonamide (Bisindole)	HepG2 (Liver cancer)	7.37	[3]
7	Indole-Sulfonamide (Bisindole)	MOLT-3 (Leukemia)	2.04	[3]
8	2-Phenylindole linked Imidazothiazole	MCF-7 (Breast cancer)	1.31 ± 0.8	[4]

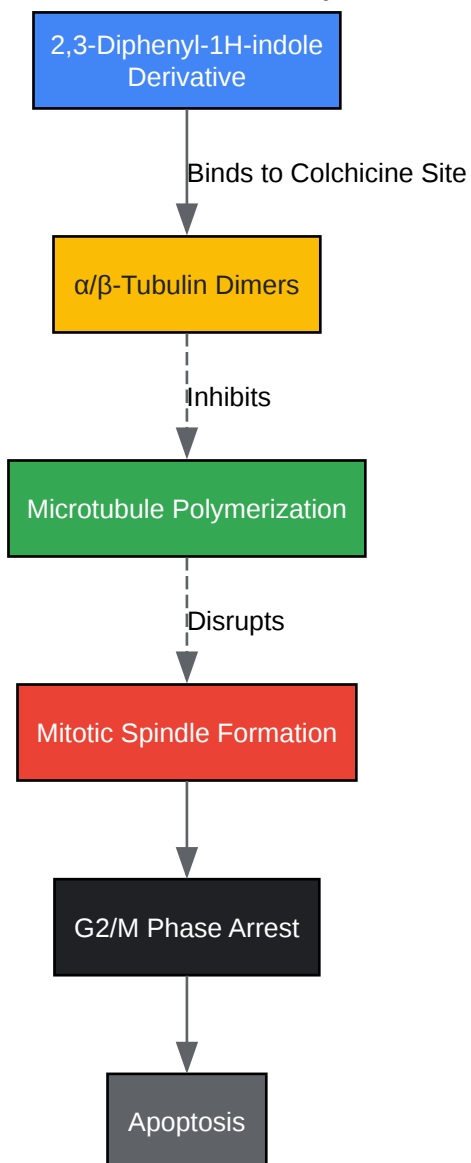
Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth. Lower values indicate higher potency.

Signaling Pathway: Tubulin Polymerization Inhibition

The anticancer activity of many **2,3-diphenyl-1H-indole** derivatives stems from their ability to interfere with microtubule dynamics. This is a crucial pathway for cell division, and its disruption

leads to mitotic arrest and apoptosis.

Mechanism of Action: Tubulin Polymerization Inhibition



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Caption: Inhibition of tubulin polymerization by **2,3-diphenyl-1H-indole** derivatives.

Functional Materials Applications: Building Blocks for Fluorescent Probes

The inherent fluorescence of the indole nucleus can be modulated and enhanced through substitution, making **2,3-diphenyl-1H-indole** a valuable building block for the creation of novel fluorescent materials. These materials have potential applications in various fields, including bio-imaging, sensing, and organic light-emitting diodes (OLEDs). The quantum yield (Φ), a measure of the efficiency of fluorescence, is a key parameter in the design of such materials.

Quantitative Data: Fluorescence Properties of Indole Derivatives

The following table presents the fluorescence quantum yields of representative indole-based fluorescent compounds.

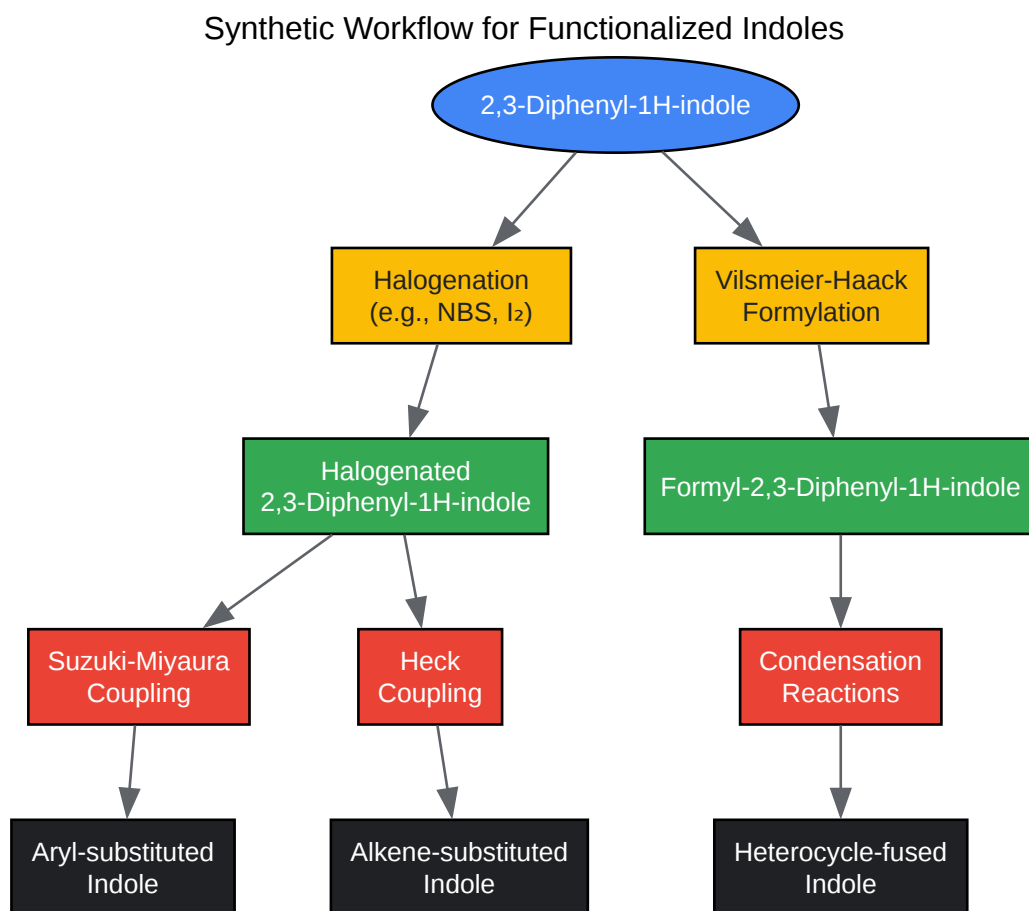
Compound Class	Solvent	Excitation (nm)	Emission (nm)	Quantum Yield (Φ)	Reference
Indole Nucleoside Analogue	Varies	310	451	0.64 ± 0.01	[5]
N2-Indolyl-1,2,3-triazole	Dichloromethane	320	420-480	up to 0.95	[6]
Diphenylamino Terphenyl Emitter	Toluene	-	405-407	up to 0.98	[7]

Note: The quantum yield is a ratio of photons emitted to photons absorbed. Higher values indicate greater fluorescence efficiency.

Experimental Workflow: Synthesis of Functionalized Indoles

The synthesis of functionalized **2,3-diphenyl-1H-indole** derivatives often involves a multi-step process, starting with the core indole structure and introducing various functional groups

through well-established organic reactions.



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Caption: General synthetic routes to functionalized **2,3-diphenyl-1H-indoles**.

Experimental Protocols

Detailed methodologies for key transformations involving the **2,3-diphenyl-1H-indole** scaffold are provided below. These protocols are based on established literature procedures and can be adapted for specific research needs.

Protocol 1: Vilsmeier-Haack Formylation of 2,3-Diphenyl-1H-indole

This reaction introduces a formyl group (-CHO) at the C6-position of the indole ring, a versatile handle for further synthetic modifications.[\[8\]](#)

Materials:

- 5-Bromo-2,3-diphenyl-1H-indole
- Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃)
- Ice
- Sodium hydroxide (NaOH) solution

Procedure:

- Cool N,N-dimethylformamide in an ice bath.
- Add phosphorus oxychloride dropwise with stirring, maintaining the temperature below 5 °C.
- After the addition is complete, add 5-bromo-2,3-diphenyl-1H-indole slowly.
- Remove the cooling bath and stir the reaction mixture at 75 °C for 6 hours.
- Pour the resulting solution into ice-cooled water.
- Make the solution alkaline (pH 8-9) with a sodium hydroxide solution.
- The precipitated solid, 5-bromo-6-formyl-2,3-diphenyl-1H-indole, is collected by filtration, washed with water, and dried.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halogenated Indole

This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, allowing for the introduction of aryl or vinyl substituents.^[9]

Materials:

- Halogenated **2,3-diphenyl-1H-indole** (e.g., 5-bromo-**2,3-diphenyl-1H-indole**)
- Arylboronic acid
- Palladium catalyst (e.g., Pd(dppf)Cl₂)
- Base (e.g., K₂CO₃)
- Solvent (e.g., Dimethoxyethane (DME) and water)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- In a reaction vessel, dissolve the halogenated indole and the palladium catalyst in anhydrous DME under an inert atmosphere.
- Stir the solution for 1 hour.
- Sequentially add the arylboronic acid dissolved in anhydrous DME and an aqueous solution of potassium carbonate.
- Heat the reaction mixture to 80 °C for 2 hours.
- After cooling, extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

Protocol 3: Heck Cross-Coupling of a Halogenated Indole

The Heck reaction provides a method for the arylation or vinylation of alkenes.[10]

Materials:

- Halogenated **2,3-diphenyl-1H-indole**
- Alkene
- Palladium catalyst (e.g., Sodium tetrachloropalladate)
- Ligand (e.g., Sulfonated SPhos)
- Base (e.g., Na_2CO_3)
- Solvent (e.g., Water/acetonitrile mixture)
- Inert atmosphere (Nitrogen)

Procedure:

- In a reaction vessel, purge the palladium catalyst and ligand with nitrogen.
- Add a degassed water/acetonitrile mixture and stir at room temperature for 15 minutes.
- Add the halo-indole, sodium carbonate, and the alkene.
- Heat the reaction mixture at 80 °C for the required time.
- After cooling, dilute the reaction mixture with a saturated solution of NaHCO_3 .
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, dry over anhydrous Na_2SO_4 , and remove the solvent in vacuo.
- Purify the product by column chromatography.

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